

# Ibrexafungerp in vitro susceptibility testing using CLSI and EUCAST broth microdilution

Author: BenchChem Technical Support Team. Date: December 2025



### Application Notes and Protocols for Ibrexafungerp In Vitro Susceptibility Testing

Audience: Researchers, scientists, and drug development professionals.

Topic: **Ibrexafungerp** in vitro susceptibility testing using Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) broth microdilution methods.

### Introduction

**Ibrexafungerp** is a first-in-class, orally available triterpenoid antifungal agent that inhibits the (1,3)-β-D-glucan synthase enzyme, a critical component of the fungal cell wall.[1][2][3] This document provides detailed application notes and standardized protocols for determining the in vitro susceptibility of yeasts, particularly Candida species, to **ibrexafungerp** using the broth microdilution methods established by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Accurate and reproducible susceptibility testing is crucial for clinical diagnostics, surveillance studies, and drug development.

### **Data Presentation**



### Table 1: Comparative Summary of CLSI and EUCAST Broth Microdilution Protocols for Ibrexafungerp Susceptibility Testing



| Parameter                       | CLSI Method (M27-<br>A4)                                                                                                                                                       | EUCAST Method<br>(E.Def 7.3.2)                                                                                                                                                                                  | Key Differences                                                          |
|---------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|
| Medium                          | RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0. [4][5]                                                                                          | RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0, supplemented with 2% glucose.[1][5]                                                                                              | EUCAST medium has a higher glucose concentration (2% vs. 0.2%).[5]       |
| Inoculum Preparation            | Spectrophotometricall<br>y standardized to 0.5<br>McFarland, then<br>diluted to a final<br>concentration of 0.5 x<br>10 <sup>3</sup> to 2.5 x 10 <sup>3</sup><br>CFU/mL.[6][7] | Spectrophotometricall<br>y standardized to 0.5<br>McFarland, then<br>diluted to a final<br>concentration of 0.5 x<br>10 <sup>5</sup> to 2.5 x 10 <sup>5</sup><br>CFU/mL.[1]                                     | EUCAST uses a 100-<br>fold higher final<br>inoculum<br>concentration.[8] |
| Microdilution Plates            | 96-well U-bottom<br>microtiter plates.[5]                                                                                                                                      | 96-well flat-bottom<br>microtiter plates.[8]                                                                                                                                                                    | Plate well geometry differs.                                             |
| Incubation                      | 35°C for 24 hours (for Candida spp.).[4][6][7]                                                                                                                                 | 35-37°C for 24 hours.<br>[1][9]                                                                                                                                                                                 | Similar incubation conditions.                                           |
| Endpoint Reading                | Visual reading of the minimum inhibitory concentration (MIC) as the lowest concentration with a significant (≥50%) reduction in growth compared to the growth control.[10]     | Spectrophotometric reading at 530 nm is the recommended method. The MIC is the lowest concentration showing a ≥50% reduction in turbidity compared to the growth control.  Visual reading is an alternative.[8] | EUCAST recommends spectrophotometric reading for objectivity. [8]        |
| Ibrexafungerp<br>Concentrations | Typically a range of 0.03 to 2 μg/mL is tested.[6][7]                                                                                                                          | A common range is 0.008 to 4 mg/L.[11]                                                                                                                                                                          | Ranges may vary based on institutional practices.                        |





**Table 2: Ibrexafungerp MIC Ranges for Quality Control** 

(OC) Strains

| QC Strain                         | CLSI MIC Range (µg/mL)            | EUCAST MIC Range (mg/L) |
|-----------------------------------|-----------------------------------|-------------------------|
| Candida parapsilosis ATCC 22019   | Not specified in provided results | 0.125 - 0.5[2][12]      |
| Candida krusei ATCC 6258          | Not specified in provided results | 0.5 - 1[2][12]          |
| Candida albicans ATCC 64548       | Not specified in provided results | 0.06 (Modal MIC)[13]    |
| Candida albicans CNM-CL-<br>F8555 | Not specified in provided results | 0.06 - 0.25[2][12]      |

Note: Published CLSI-specific QC ranges for **ibrexafungerp** were not available in the provided search results. Laboratories should establish their own internal QC ranges based on the CLSI M27 document guidelines.

# Table 3: Ibrexafungerp In Vitro Activity (MIC) against Various Candida Species (EUCAST Method)



| Candida<br>Species | Modal MIC<br>(mg/L) | MIC Range<br>(mg/L) | MIC₅₀ (mg/L)  | MIC90 (mg/L)  |
|--------------------|---------------------|---------------------|---------------|---------------|
| C. albicans        | 0.06[2][12]         | 0.016 - 0.5[3]      | 0.06[3]       | 0.125[3]      |
| C. glabrata        | 0.25[2][12]         | Not specified       | 0.25[3]       | Not specified |
| C. parapsilosis    | 0.5[2][12]          | 0.016 - 8[3]        | 0.5[3]        | 4[3]          |
| C. tropicalis      | 0.5[2][12]          | 0.06 - ≥8[3]        | 0.5[3]        | 2[3]          |
| C. krusei          | 0.5[2][12]          | Not specified       | 1[3]          | Not specified |
| C. auris           | 0.5[11][13]         | 0.06 - 2[11][13]    | 0.5[11][13]   | 1[14]         |
| C. dubliniensis    | 0.125[2][12]        | Not specified       | Not specified | Not specified |
| C. guilliermondii  | 1[2][12]            | Not specified       | Not specified | Not specified |
| C. lusitaniae      | 2[2][12]            | Not specified       | Not specified | Not specified |

Note: Some studies have observed that **ibrexafungerp** MIC values may be higher when tested by the EUCAST method compared to the CLSI method.[1]

# Experimental Protocols CLSI M27-A4 Broth Microdilution Method for Ibrexafungerp

This protocol is based on the guidelines outlined in the CLSI document M27-A4.[6][7][15]

- 1. Materials:
- **Ibrexafungerp** powder (analytical grade)
- Dimethyl sulfoxide (DMSO)
- RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and with phenol red as a pH indicator
- 3-(N-morpholino)propanesulfonic acid (MOPS)



- Sterile, disposable, 96-well U-bottom microdilution plates
- · Sterile distilled water
- Yeast isolates and QC strains
- Sabouraud Dextrose Agar (SDA)
- Spectrophotometer
- 0.5 McFarland standard
- Sterile saline (0.85%)
- 2. Preparation of Media and Reagents:
- RPMI 1640 Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions. Add MOPS buffer to a final concentration of 0.165 M and adjust the pH to 7.0 ± 0.1 with 1 M NaOH.[4] Filter-sterilize and store at 4°C.
- **Ibrexafungerp** Stock Solution: Prepare a stock solution of **ibrexafungerp** in DMSO. The exact concentration will depend on the desired final concentration range in the assay. Store at -70°C or colder.[7]
- 3. Inoculum Preparation:
- Subculture yeast isolates on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.
- Select several well-isolated colonies and suspend them in sterile saline.
- Adjust the turbidity of the yeast suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately 1-5 x 10<sup>6</sup> CFU/mL.
- Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of  $0.5 \times 10^3$  to  $2.5 \times 10^3$  CFU/mL in the microdilution wells.[6][7]
- 4. Microdilution Plate Preparation:



- Prepare serial twofold dilutions of **ibrexafungerp** in RPMI 1640 medium in the 96-well microdilution plates. The final volume in each well should be 100 μL.
- Include a drug-free well for a growth control and an uninoculated well for a sterility control.
- 5. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with 100 μL of the diluted yeast suspension, bringing the final volume to 200 μL.
- Seal the plates and incubate at 35°C for 24 hours in ambient air.[4][6][7] For some species, a 48-hour incubation may be necessary.[6][7]
- 6. MIC Determination:
- · Read the plates visually using a reading mirror.
- The MIC is the lowest concentration of ibrexafungerp that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control well.

## **EUCAST E.Def 7.3.2 Broth Microdilution Method for Ibrexafungerp**

This protocol is based on the guidelines outlined in the EUCAST document E.Def 7.3.2.[1][9] [16]

- 1. Materials:
- Ibrexafungerp powder (analytical grade)
- DMSO
- RPMI 1640 medium with L-glutamine, without sodium bicarbonate
- MOPS
- Glucose

### Methodological & Application



- Sterile, disposable, 96-well flat-bottom microdilution plates
- Sterile distilled water
- Yeast isolates and QC strains
- SDA
- Spectrophotometer
- · 0.5 McFarland standard
- Sterile saline (0.85%)
- 2. Preparation of Media and Reagents:
- RPMI 1640 + 2% Glucose Medium: Prepare RPMI 1640 medium as for the CLSI method.
   Add glucose to a final concentration of 2%.[1] Buffer with MOPS to pH 7.0 ± 0.1. Filter-sterilize and store at 4°C.
- **Ibrexafungerp** Stock Solution: Prepare a stock solution of **ibrexafungerp** in DMSO. Store at -80°C.[1][13]
- 3. Inoculum Preparation:
- Subculture yeast isolates on SDA plates and incubate at 35-37°C for 18-24 hours.[9]
- Prepare a yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
- Dilute the standardized suspension in RPMI 1640 + 2% glucose medium to achieve a final inoculum concentration of 0.5 x 10<sup>5</sup> to 2.5 x 10<sup>5</sup> CFU/mL in the microdilution wells.[1]
- 4. Microdilution Plate Preparation:
- Prepare serial twofold dilutions of ibrexafungerp in RPMI 1640 + 2% glucose medium in the 96-well flat-bottom plates. The final volume in each well should be 100 μL.



- Include a drug-free well for a growth control and an uninoculated well for a sterility control.
- 5. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with 100 μL of the diluted yeast suspension.
- Incubate the plates at 35-37°C for 24 hours.[1][9]
- 6. MIC Determination:
- The preferred method is to read the plates using a spectrophotometer at 530 nm.
- The MIC is defined as the lowest drug concentration that reduces growth (turbidity) by 50% or more compared to the growth control.
- Visual reading is an acceptable alternative, with the MIC endpoint being a significant reduction in turbidity.

### **Mandatory Visualization**



Click to download full resolution via product page

Caption: CLSI M27-A4 broth microdilution workflow for **ibrexafungerp**.





Click to download full resolution via product page

Caption: EUCAST E.Def 7.3.2 broth microdilution workflow for **ibrexafungerp**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In vitro activity of ibrexafungerp against clinically relevant echinocandin-resistant Candida strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EUCAST Ibrexafungerp MICs and Wild-Type Upper Limits for Contemporary Danish Yeast Isolates PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]







- 5. Antifungal Susceptibility Testing: Current Approaches PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro pH Activity of Ibrexafungerp against Fluconazole-Susceptible and -Resistant Candida Isolates from Women with Vulvovaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. A Practical Guide to Antifungal Susceptibility Testing PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Activity of Ibrexafungerp (SCY-078) against Candida auris Isolates as Determined by EUCAST Methodology and Comparison with Activity against C. albicans and C. glabrata and with the Activities of Six Comparator Agents PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. 4.5. Antifungal Susceptibility Testing [bio-protocol.org]
- To cite this document: BenchChem. [Ibrexafungerp in vitro susceptibility testing using CLSI and EUCAST broth microdilution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609083#ibrexafungerp-in-vitro-susceptibility-testing-using-clsi-and-eucast-broth-microdilution]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com